Product packaging for 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine(Cat. No.:)

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

Cat. No.: B12931325
M. Wt: 213.07 g/mol
InChI Key: NWLHGQAKWNDXPX-UHFFFAOYSA-N
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Description

Significance of Cyclopropylamine (B47189) Scaffolds in Contemporary Organic Chemistry

Cyclopropylamine scaffolds are integral to modern organic and medicinal chemistry. documentsdelivered.comresearchgate.net The three-membered cyclopropane (B1198618) ring is highly strained, with bond angles of approximately 60 degrees, a significant deviation from the ideal tetrahedral geometry. longdom.org This inherent ring strain enhances the reactivity of the molecule, making it a valuable intermediate in a variety of chemical transformations. longdom.org The amine group attached to this strained ring introduces basicity and nucleophilicity, further expanding its synthetic utility. longdom.org

The unique steric and electronic properties of the cyclopropyl (B3062369) group can impart favorable characteristics to larger molecules. researchgate.net In medicinal chemistry, the incorporation of a cyclopropylamine moiety can enhance a drug's metabolic stability, improve its binding potency to biological targets, and increase its permeability across membranes. bohrium.com These attributes have led to the inclusion of cyclopropylamine scaffolds in a wide array of therapeutic agents, including those for cancer, infectious diseases, and neurological disorders. nih.gov Beyond pharmaceuticals, these scaffolds are also utilized in the development of agrochemicals and in material science for creating specialty polymers. longdom.org

Role of Bromopyridine Moieties in Advanced Synthetic Strategies

Bromopyridine moieties are versatile and widely used building blocks in organic synthesis. The bromine atom, a halogen, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. guidechem.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. guidechem.comresearchgate.net

The pyridine (B92270) ring itself is a key structural motif in numerous biologically active compounds and functional materials. nih.gov The nitrogen atom in the pyridine ring imparts specific electronic properties and can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. The position of the bromine atom on the pyridine ring is crucial, as it dictates the regioselectivity of subsequent chemical modifications. For instance, 2-bromopyridines are common precursors for the synthesis of various substituted pyridines and can be converted into valuable reagents like 2-lithiopyridine. chempanda.comwikipedia.org The presence of a bromine atom on the pyridine ring also allows for functionalization through reactions like the Goldberg and Buchwald-Hartwig aminations, which are important for forming carbon-nitrogen bonds. mdpi.com

Current Research Landscape and Unexplored Avenues for 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

The current research landscape for this compound is primarily focused on its use as a synthetic intermediate. Its bifunctional nature, possessing both a reactive cyclopropylamine and a versatile bromopyridine, makes it a valuable precursor for creating diverse molecular libraries. For instance, the amine group can be readily acylated or alkylated, while the bromopyridine moiety can participate in a wide range of cross-coupling reactions.

While its role as a building block is established, dedicated studies on the intrinsic properties and potential applications of this compound itself are less common. There is a significant opportunity to explore its potential as a ligand in organometallic chemistry, given the coordinating ability of the pyridine nitrogen. Furthermore, detailed investigations into its biological activity are warranted, as the combination of the cyclopropylamine and bromopyridine motifs could lead to novel pharmacological profiles. The development of efficient and stereoselective synthetic routes to access specific isomers of this compound also remains an area ripe for exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2 B12931325 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2

InChI Key

NWLHGQAKWNDXPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CN=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 6 Bromopyridin 3 Yl Cyclopropan 1 Amine and Its Analogs

Strategies for Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring, particularly with control over its stereochemistry, is a cornerstone of modern organic synthesis due to the unique conformational properties these rings impart to bioactive molecules. nih.govnih.gov

Stereoselective cyclopropanation aims to control the relative and absolute configuration of the substituents on the newly formed three-membered ring. A primary strategy involves the reaction of an alkene with a carbene or carbenoid species. For precursors like 6-bromo-3-vinylpyridine, controlling the diastereoselectivity (cis vs. trans isomers) is critical.

Gold(I)-catalyzed vinylcyclopropanation has been developed as a stereoselective method. nih.gov In this approach, a gold-coordinated vinyl carbene species, generated from a propargyl aldehyde derivative, reacts with various alkenes. nih.gov This reaction typically proceeds at room temperature and shows selectivity for the formation of cis-substituted cyclopropanes. nih.gov Another powerful method is the combination of chiral auxiliaries with substrate-directed reactions. rsc.org A three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction can produce enantiopure cyclopropane carboxaldehydes, which are versatile precursors to cyclopropylamines. rsc.org

Biocatalysis offers a highly effective route for stereoselective cyclopropanation. Engineered hemoproteins have emerged as potent biocatalysts for carbene transfer reactions. nih.gov These enzymes can activate stable carbene sources like pyridotriazoles (PyTz) to perform asymmetric cyclopropanation on a wide range of olefins with excellent activity and stereoselectivity. nih.gov

Asymmetric catalysis is essential for producing single-enantiomer cyclopropane-containing drugs. nih.gov This is typically achieved using chiral catalysts that can differentiate between enantiotopic faces of the prochiral alkene or prochiral carbene.

Transition metal catalysis is a dominant approach. Cobalt(II) complexes of D2-symmetric chiral porphyrins, for instance, are highly effective catalysts for the asymmetric cyclopropanation of styrene (B11656) derivatives, which serve as analogs for vinylpyridines. acs.org These cobalt-based systems can achieve exceptional enantioselectivity (e.g., 98% ee for styrene) and high diastereoselectivity (>98% de), while minimizing common side reactions like diazo compound dimerization. acs.org Similarly, novel chiral macrocyclic dinuclear cobalt complexes have been shown to catalyze the asymmetric cyclopropanation of styrene with high enantioselectivity. nih.gov Ruthenium(II)-pybox complexes are also utilized in the synthesis of related cyclopropane structures, demonstrating the versatility of transition metal catalysis. google.com

In addition to traditional metal catalysts, biocatalysis provides a powerful platform for asymmetric synthesis. Engineered variants of myoglobin (B1173299) (Mb) and cytochrome P450 have been developed to catalyze cyclopropanation with remarkable efficiency and stereocontrol. nih.gov For example, an engineered Mb(H64V,V68A) variant catalyzes the cyclopropanation of styrene with excellent trans-diastereoselectivity and (1S,2S)-enantioselectivity (99.9% de, 99.9% ee). nih.gov Crucially, different engineered enzymes can provide access to complementary stereoisomers, allowing for enantiodivergent synthesis of either (1R,2R) or (1S,2S) cyclopropanes from the same set of starting materials. nih.gov This biocatalytic approach has been successfully applied to the multi-gram synthesis of the chiral cyclopropane cores of several drugs. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Cyclopropanation

Catalyst System Substrate Example Diastereoselectivity (de) Enantioselectivity (ee) Reference
Cobalt(II)-Chiral Porphyrin Styrene >98% 98% acs.org
Engineered Myoglobin (trans-selective) Styrene 99.9% 99.9% nih.gov
Engineered Hemoprotein (enantiodivergent) Styrene derivatives >19:1 dr up to 94% nih.gov
Ruthenium(II)-Pybox 3,4-Difluorostyrene N/A N/A (produces specific diastereomer) google.com
Gold(I)-IPr Various Alkenes Generally cis-selective N/A nih.gov

Approaches for Incorporating the 6-Bromopyridine-3-yl Moiety

The pyridine (B92270) ring is a prevalent motif in pharmaceuticals, but its electron-deficient nature can make functionalization challenging compared to carbocyclic aromatic rings. beilstein-journals.orgnih.gov Several catalytic methods have been developed to overcome this hurdle.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a widely used method for constructing C-N bonds between an aryl halide (like 6-bromopyridine) and an amine. acsgcipr.org This reaction is typically employed when classical nucleophilic aromatic substitution (S_NAr) is not feasible due to the low reactivity of the heteroaryl halide. acsgcipr.org The process uses a palladium catalyst, often a Pd(0) or Pd(II) salt, in combination with a phosphine (B1218219) or carbene ligand and a base. acsgcipr.org Practical methods have been developed for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. nih.gov

While the Buchwald-Hartwig reaction is crucial for C-N bond formation, creating the C-C bond between the pyridine ring and the cyclopropane ring often relies on other palladium-catalyzed reactions like the Suzuki, Stille, or Hiyama couplings. For instance, a 3-boronic acid or ester derivative of 6-bromopyridine could be coupled with a suitable vinyl partner prior to cyclopropanation, or a cyclopropylboronic acid derivative could be coupled directly with the 6-bromopyridine scaffold. Furthermore, palladium-catalyzed C-H arylation of pyridines has emerged as a powerful, atom-economical strategy. researchgate.net Specific ligand and catalyst systems, such as Pd(OAc)₂ with 1,10-phenanthroline, have been developed to achieve C3-selective arylation of unprotected pyridines. researchgate.net

Table 2: Selected Palladium-Catalyzed Reactions for Pyridine Functionalization

Reaction Name Bond Formed Typical Reagents Catalyst System Example Reference
Buchwald-Hartwig Amination C(aryl)-N Aryl Halide, Amine, Base Pd(OAc)₂, (rac)-BINAP mit.edu
Suzuki Coupling C(aryl)-C(aryl/vinyl) Aryl Halide, Organoboron Reagent, Base Pd(PPh₃)₄, Na₂CO₃ nih.gov
C-H Arylation C(aryl)-C(aryl) Pyridine, Aryl Triflates, Base Pd(OAc)₂, 1,10-Phenanthroline researchgate.net

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classic and still highly relevant alternative to palladium-based methods. wikipedia.org The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the formation of C-N bonds and is an alternative to the Buchwald-Hartwig amination, though it often requires higher temperatures. wikipedia.org A typical Goldberg reaction might involve coupling an aniline (B41778) derivative with an aryl halide using a catalyst generated from copper(I) iodide and a ligand like phenanthroline. wikipedia.org

Modern advancements have led to the development of milder and more efficient copper-catalyzed procedures. nih.gov The use of specific diamine or Schiff base ligands can greatly accelerate the N-arylation of heterocycles with aryl bromides or iodides under significantly milder conditions (50-82 °C). nih.gov These improved methods tolerate a wide range of functional groups and can be applied to sterically hindered substrates. nih.gov

Beyond C-N coupling, copper catalysis is also effective for direct C-H functionalization. For example, copper can catalyze the direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis of 2-arylpyridines without needing an external reductant. rsc.orgrsc.org While this methodology typically directs arylation to the C2-position, it highlights the potential of copper to mediate C-H activation on the pyridine ring. rsc.orgrsc.org

While transition-metal catalysis is powerful, the development of metal-free functionalization routes is of growing interest to avoid residual metal contamination in final products. beilstein-journals.orgnih.gov The main challenge remains the electron-deficient nature of the pyridine ring, which resists electrophilic attack and deactivates the C-H bonds toward many transformations. nih.gov

A key metal-free strategy involves the activation of the pyridine ring using a Lewis acid. For instance, a simple Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can coordinate to the pyridine nitrogen. acs.org This coordination enhances the electrophilicity of the pyridine ring, facilitating a highly regioselective nucleophilic attack at the C4-position. acs.org After the addition of a nucleophile (such as a phosphine oxide anion), the resulting complex can be oxidized to yield the functionalized pyridine. acs.org Although demonstrated for phosphonation, this principle of Lewis acid activation is applicable to other nucleophiles.

Other metal-free approaches for C-H functionalization of pyridine derivatives have also been explored. acs.org These methods often rely on generating highly reactive intermediates under specific conditions to achieve the desired transformation without the need for a transition metal catalyst. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution Strategies for Pyridine Ring Construction

The construction of the substituted pyridine core of the target molecule can be approached through nucleophilic aromatic substitution (SNAr) on a pre-existing, suitably activated pyridine derivative. In this context, the strategy does not build the pyridine ring from acyclic precursors but rather assembles the cyclopropyl-pyridine linkage via an SNAr reaction.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This deficiency is most pronounced at the ortho (C2/C6) and para (C4) positions, making them susceptible to attack by nucleophiles. youtube.comstackexchange.com The reaction proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, and the stability of this intermediate dictates the reaction's feasibility. stackexchange.com Resonance forms that delocalize the negative charge onto the ring nitrogen are possible when the attack occurs at the C2 or C4 positions, rendering these sites significantly more reactive toward nucleophiles than the C3 or C5 positions. stackexchange.comquimicaorganica.org

For a molecule like 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine, a plausible SNAr strategy would involve reacting a di-halogenated pyridine with a cyclopropyl-containing nucleophile. For instance, a starting material like 2,5-dibromopyridine (B19318) or 2-bromo-5-chloropyridine (B189627) could be used. The greater reactivity of the halogen at the 2-position would allow for selective substitution by a suitable cyclopropyl (B3062369) precursor. However, direct substitution at the 3-position is generally disfavored. stackexchange.comquimicaorganica.org An alternative approach involves the synthesis and subsequent functionalization of 2-amino-6-bromopyridine, which can be prepared from 2-amino-6-methylpyridine (B158447) through a multi-step sequence including diazotization, bromination, and oxidation. consensus.app

The choice of nucleophile, leaving group, and reaction conditions are critical for a successful SNAr reaction.

Table 1: Key Parameters in Nucleophilic Aromatic Substitution for Pyridine Functionalization

ParameterDescriptionExamples & Considerations
Leaving Group The group being replaced by the nucleophile. Its ability to stabilize a negative charge is key.Halogens (F, Cl, Br, I) are common. Fluoride is often the best leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.
Nucleophile The electron-rich species that attacks the pyridine ring.Amines, alkoxides, thiolates, and carbanions. For the target molecule, a precursor like cyclopropylamine (B47189) or a protected version would be relevant.
Pyridine Activation Electron-withdrawing groups on the pyridine ring increase its reactivity towards nucleophiles.The inherent electron-deficient nature of the pyridine ring itself provides activation. Additional activating groups are often unnecessary for positions 2 and 4. pearson.com
Solvent Polar aprotic solvents are typically used to solvate the cation without interfering with the nucleophile.DMSO, DMF, NMP

Reductive Amination Techniques for the Primary Amine Moiety

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This technique is central to installing the primary amine on the cyclopropane ring, starting from a corresponding cyclopropyl ketone precursor, such as 2-(6-bromopyridin-3-yl)cyclopropan-1-one.

The process involves two main steps:

Imine Formation: The ketone reacts with an amine source, typically ammonia (B1221849) or an ammonia equivalent for primary amines, under mildly acidic conditions (pH ~5) to form an intermediate imine (or a related iminium ion). youtube.com

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine. masterorganicchemistry.com

A significant advantage of reductive amination is that it can often be performed as a one-pot reaction, where the carbonyl compound, amine, and reducing agent are combined, enhancing efficiency and aligning with green chemistry principles by reducing intermediate purification steps. wikipedia.org

The choice of reducing agent is critical, as it must selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Several hydride-based reagents are commonly employed for this transformation.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentFormulaCharacteristics & Applications
Sodium Borohydride NaBH₄A mild reducing agent. Can be used in a stepwise procedure where the imine is formed first, followed by reduction. organic-chemistry.org
Sodium Cyanoborohydride NaBH₃CNHighly selective for reducing imines over ketones or aldehydes, making it ideal for one-pot reactions. masterorganicchemistry.com Concerns about cyanide toxicity in waste streams exist. masterorganicchemistry.com
Sodium Triacetoxyborohydride (B8407120) NaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN, it is also highly effective for one-pot reductive aminations of a wide range of aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org
Hantzsch Ester Used in organocatalytic transfer hydrogenation, representing a metal-free, biomimetic approach to reductive amination. organic-chemistry.orgnih.gov

Recent advancements include the development of organocatalytic reductive amination protocols, which offer sustainable and highly chemoselective methods for coupling optically active cyclopropane aldehydes with various amines without causing epimerization or ring-opening. nih.gov

Pyridine Ring Functionalization and Derivatization Approaches

The 6-bromo substituent on the pyridine ring of this compound serves as a versatile synthetic handle for further derivatization. This allows for the introduction of a wide array of chemical functionalities through transition-metal-catalyzed cross-coupling reactions. researchgate.net Such modifications are crucial for creating analogs with diverse properties.

Starting with a precursor like 2,6-dibromopyridine (B144722), selective mono-amination can be achieved to produce 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net For example, copper-catalyzed C-N bond-forming reactions allow for the controlled reaction of 2,6-dibromopyridine with a range of amines to yield the mono-aminated product selectively. researchgate.net Similarly, pressure tube methods have been successfully employed to synthesize 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine. georgiasouthern.edugeorgiasouthern.edu

Once the core structure is assembled, the remaining bromine atom can be replaced using several powerful cross-coupling methodologies.

Table 3: Cross-Coupling Reactions for Pyridine Ring Functionalization

ReactionCatalyst System (Typical)Bond FormedIntroduced Group
Suzuki Coupling Pd(0) complexes (e.g., Pd(PPh₃)₄) + BaseC-CAlkyl, Aryl, Vinyl
Sonogashira Coupling Pd(0) complex + Cu(I) salt + BaseC-C (alkyne)Alkynyl
Buchwald-Hartwig Amination Pd(0) or Pd(II) complexes + Ligand + BaseC-NPrimary/Secondary Amines, Amides
Ullmann-type Reaction Copper (Cu) catalystC-N, C-O, C-SAmines, Ethers, Thioethers

These reactions enable the conversion of the bromopyridine moiety into a diverse library of analogs, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Process Chemistry Considerations and Scalable Synthesis Strategies

Translating a laboratory-scale synthesis into a large-scale industrial process requires careful consideration of factors beyond simple chemical yield. Safety, cost, environmental impact, and robustness are paramount.

For the synthesis of this compound, several aspects are critical for developing a scalable route:

Route Efficiency: Minimizing the number of synthetic steps is crucial. One-pot procedures, such as direct reductive amination, are highly desirable as they eliminate the need for isolation and purification of intermediates, saving time, materials, and reducing waste. wikipedia.org

Reagent Selection: The cost, availability, and safety of all reagents must be evaluated. For instance, while sodium cyanoborohydride is effective for reductive amination, its toxicity due to the potential release of cyanide is a significant drawback on a large scale. masterorganicchemistry.com Sodium triacetoxyborohydride is often a preferred, safer alternative. masterorganicchemistry.comorganic-chemistry.org Similarly, expensive palladium catalysts used in cross-coupling reactions may need to be optimized for low catalyst loading and efficient recovery.

Reaction Conditions: Extreme temperatures or pressures can be costly and difficult to implement on a large scale. The use of pressure tubes for aminations, while effective, requires specialized equipment. georgiasouthern.edugeorgiasouthern.edu Optimizing reactions to proceed under milder conditions is a key goal.

Purification: Chromatographic purification is often not feasible for multi-kilogram production. Developing a synthesis that yields a product that can be purified by crystallization or distillation is a major advantage.

Stereochemical Control: If a specific stereoisomer of the cyclopropylamine is required, developing a scalable, asymmetric synthesis is a significant challenge. Asymmetric reductive amination using chiral catalysts or biocatalysts like imine reductases represents a modern approach to this problem, though it adds complexity and cost. wikipedia.org

Table 4: Process Chemistry Optimization Strategies

ConsiderationLaboratory ApproachScalable (Process) Strategy
Yield & Purity Maximize yield per step; purify by chromatography.Maximize overall yield; design for crystalline product; minimize steps.
Reagents Use of convenient but potentially hazardous/expensive reagents (e.g., NaBH₃CN).Select cheaper, safer alternatives (e.g., NaBH(OAc)₃); optimize catalyst loading.
Reaction Steps Multi-step synthesis with intermediate isolation.Develop one-pot or telescoping sequences to avoid isolations.
Solvents Use of a wide variety of solvents.Minimize the number of different solvents; select for ease of recovery and reuse.
Safety Standard laboratory precautions.Rigorous process safety management; HAZOP studies; engineering controls.

By focusing on these principles, a synthetic route initially developed in a research setting can be transformed into a robust, safe, and economical process suitable for large-scale manufacturing.

Investigation of Chemical Reactivity and Transformation Pathways of 2 6 Bromopyridin 3 Yl Cyclopropan 1 Amine

Cyclopropane (B1198618) Ring Reactivity

The high ring strain of the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, makes it susceptible to ring-opening reactions, a key aspect of its chemical reactivity. nih.gov This inherent strain serves as a thermodynamic driving force for transformations that relieve it. nih.gov

Mechanistic Studies of Ring-Opening Reactions

Mechanistic studies on similar cyclopropane systems, such as donor-acceptor cyclopropanes and phenylcyclopropylamines, reveal that ring-opening can proceed through various pathways, including heterolytic cleavage to form carbocationic or carbanionic intermediates, or concerted processes. nih.govresearchgate.net For 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine, the presence of the amino group (a donor) and the bromopyridinyl group (an acceptor) classifies it as a donor-acceptor cyclopropane.

In acidic media, protonation of the amine group would create a strong electron-withdrawing ammonium (B1175870) group. This is expected to weaken the adjacent carbon-carbon bonds of the cyclopropane ring. Studies on trans-2-phenylcyclopropylamine hydrochloride have shown that electrophilic ring opening occurs at the distal C2-C3 bond. nih.gov This is attributed to the σ-withdrawing effect of the ammonium group and charge-charge repulsion in the transition state. nih.gov A similar mechanism can be postulated for the title compound, leading to a dicationic intermediate that can be trapped by nucleophiles.

Electrophilic and Nucleophilic Ring Cleavage Reactions of the Cyclopropane System

The cyclopropane ring in this compound is susceptible to both electrophilic and nucleophilic attack, leading to ring cleavage.

Electrophilic Cleavage: As mentioned, in the presence of strong acids (electrophiles), the cyclopropane ring is expected to undergo cleavage. Protonation can initiate the ring opening, forming a carbocationic intermediate that can then react with various nucleophiles. nih.gov The regioselectivity of this cleavage will be influenced by the electronic nature of the substituents. For the title compound, the electron-withdrawing bromopyridine ring would likely direct the positive charge development to the carbon atom bearing the amino group.

Nucleophilic Cleavage: Cyclopropanes bearing electron-accepting groups can act as σ-electrophiles, undergoing ring-opening reactions with nucleophiles. nih.gov The bromopyridine substituent enhances the electrophilicity of the cyclopropane ring. Strong nucleophiles, such as thiolates or azide (B81097) ions, could potentially attack one of the cyclopropane carbons, leading to a ring-opened product. nih.gov The regioselectivity of the nucleophilic attack would be directed by the polarization of the C-C bonds due to the substituents.

Table 1: Expected Regioselectivity in Ring-Opening Reactions of this compound

Reaction Type Proposed Site of Initial Attack Rationale
ElectrophilicC2-C3 bondWeakening of the distal bond by the protonated amine group. nih.gov
NucleophilicC2 or C3Activation by the electron-withdrawing bromopyridine group. nih.gov

Radical-Mediated Transformations Involving the Cyclopropane Ring

While less common than ionic pathways, radical-mediated transformations of cyclopropanes are also known. These reactions often require a radical initiator or photocatalysis. Intermolecular cyclopropanation of unactivated olefins has been achieved using organophotocatalysis with radical intermediates. acs.orgnih.gov It is conceivable that under appropriate photoredox conditions, the cyclopropane ring of this compound could participate in radical-mediated ring-opening or addition reactions. The bromine atom on the pyridine (B92270) ring could also be a site for radical generation under specific conditions, potentially leading to intramolecular reactions involving the cyclopropane ring.

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations, including derivatization and carbon-nitrogen bond formation.

Amine-Based Derivatization and Functional Group Interconversion

The primary amine can be readily derivatized through reactions with various electrophiles. These reactions are fundamental for modifying the compound's properties or for preparing it for further transformations.

Acylation: The amine will react rapidly with acid chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the HCl produced. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. libretexts.org

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, forming secondary and tertiary amines, and even quaternary ammonium salts. libretexts.org Reductive amination provides a more controlled method for preparing secondary and tertiary amines. youtube.com

Table 2: Common Derivatization Reactions of the Primary Amine

Reagent Type Product Functional Group General Conditions
Acid Chloride (R-COCl)AmideBase (e.g., pyridine, triethylamine) libretexts.org
Acid Anhydride ((RCO)₂O)AmideBase libretexts.org
Sulfonyl Chloride (R-SO₂Cl)SulfonamideBase libretexts.org
Alkyl Halide (R-X)Secondary/Tertiary AmineExcess amine or use of a non-nucleophilic base libretexts.org

Functional group interconversion can also be achieved. For instance, the primary amine could potentially be converted to other functional groups, although this might involve multi-step sequences.

Condensation and Imine Formation Reactions

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org The formation of the imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org

The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine (reductive amination). youtube.com

Reactivity and Functionalization of the Bromopyridine Ring

The pyridine ring in this compound, substituted with a bromine atom, is a versatile platform for a variety of chemical transformations. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the bromo and cyclopropylamine (B47189) substituents dictates its reactivity.

Halogen Reactivity and Cross-Coupling Potential

The bromine atom on the pyridine ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are particularly relevant. nih.govorganic-chemistry.org The C-Br bond at the 6-position of the pyridine ring can readily undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. nih.gov The success of these couplings often depends on the choice of catalyst, ligands, and reaction conditions. nih.govacs.org For instance, the use of specialized phosphine (B1218219) ligands like RuPhos and BrettPhos has been shown to be effective for the C-N cross-coupling of 3-halo-2-aminopyridines. nih.gov

Below is a table illustrating potential cross-coupling reactions involving the bromopyridine core, based on established methodologies for similar substrates.

Reaction Type Coupling Partner Catalyst/Ligand System (Example) Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Na₂CO₃2-(6-Arylpyridin-3-yl)cyclopropan-1-amine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / BINAP / NaOtBu2-(6-(Dialkylamino)pyridin-3-yl)cyclopropan-1-amine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuI / Et₃N2-(6-(Alkynyl)pyridin-3-yl)cyclopropan-1-amine

This table presents hypothetical reaction schemes based on common cross-coupling protocols.

Regioselective Functionalization of the Pyridine Nucleus

Regioselective functionalization of the pyridine ring, beyond the displacement of the bromine atom, is governed by the directing effects of the existing substituents. The pyridine nitrogen itself deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3- and 5-positions. However, the presence of the bromo and cyclopropylamine groups significantly influences the regiochemical outcome of further substitutions.

The cyclopropylamine group, particularly the amine, is an activating group and can direct electrophiles to the ortho and para positions relative to its point of attachment (the 3-position). This would favor substitution at the 2- and 4-positions of the pyridine ring. Conversely, the bromine atom is a deactivating, ortho-para directing group. The interplay of these electronic effects can lead to complex regiochemical outcomes. Methods for the regioselective functionalization of complex cyclic systems often rely on carefully chosen catalysts and directing groups to achieve high selectivity. nih.govresearchgate.net

Nucleophilic Substitution on the Pyridine Ring

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound, involving the displacement of a group other than the bromine atom, is generally challenging. Pyridine is an electron-deficient heterocycle, which makes it more susceptible to nucleophilic attack than benzene. However, for SNAr to occur readily, the ring typically requires activation by a strong electron-withdrawing group, such as a nitro group, which is absent in this molecule. researchgate.netrsc.org

Nucleophilic substitution reactions on pyridine rings often proceed via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). rsc.org In the case of this compound, a strong nucleophile could potentially attack the pyridine ring, but the lack of a strong activating group would likely require harsh reaction conditions. The position of attack would be influenced by the electron-withdrawing pyridine nitrogen, favoring the 2-, 4-, and 6-positions. The existing bromine at the 6-position could potentially be displaced by a strong nucleophile under forcing conditions.

Structure Activity Relationship Sar and Structural Modification Studies

Methodological Frameworks for SAR Elucidation

The elucidation of SAR is a cornerstone of medicinal chemistry, guiding the iterative process of transforming a biologically active molecule, or "hit," into a viable drug candidate. spirochem.com This process involves a cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the molecular features necessary for activity. patsnap.com

Several key frameworks are employed:

Systematic Analog Synthesis: A primary method involves the synthesis of a series of analogues where specific parts of the lead compound are systematically modified. numberanalytics.com This could involve altering substituents, changing ring structures, or modifying functional groups.

Quantitative Structure-Activity Relationship (QSAR): This computational method seeks to find a statistical relationship between the chemical structure and biological activity. patsnap.com QSAR models use physical descriptor variables, such as lipophilicity and electronic characteristics, to predict the activity of novel analogues, thereby prioritizing synthetic efforts. nih.gov

3D-QSAR and Comparative Molecular Field Analysis (CoMFA): These advanced techniques explore the three-dimensional steric and electrostatic fields of molecules to understand how they correlate with biological activity. nih.gov CoMFA can generate highly predictive models that help visualize the regions around a molecule where changes are likely to improve or diminish its interaction with a biological target. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model then serves as a template for designing new molecules with potentially improved properties.

Impact of Cyclopropane (B1198618) Stereochemistry on Molecular Recognition and Interactions

The cyclopropane ring is a unique structural motif in medicinal chemistry. Its rigid, three-membered framework restricts conformational flexibility, making it a valuable tool for orienting substituents in a precise spatial arrangement. nih.gov The stereochemistry of this ring is a critical factor in determining the biological function of the molecule. nih.gov

The incorporation of a cyclopropane ring can confer several advantages:

Metabolic Stability: The strained ring can enhance metabolic stability compared to more flexible alkyl chains. rsc.org

Conformational Lock: It serves as a rigid scaffold, reducing the entropic penalty upon binding to a target and potentially increasing potency. nih.gov

Precise Vectorial Orientation: The cis and trans isomers of a disubstituted cyclopropane, such as 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine, will position the pyridine (B92270) ring and the amine group in distinctly different spatial vectors. This can dramatically affect how the molecule fits into a binding pocket, with one isomer often showing significantly higher activity than the other.

Furthermore, the stereochemistry at the two chiral centers (C1 and C2 of the cyclopropane ring) leads to the existence of enantiomers, which can exhibit different biological activities and pharmacokinetic profiles. The synthesis of single enantiomers is often crucial for developing a selective drug. rsc.org The unique electronic nature and rigidity of the cyclopropane ring make it a useful pharmacophore for establishing specific interactions with biological targets. nih.gov

Table 1: Hypothetical Impact of Cyclopropane Stereoisomers on Receptor Binding Affinity This table illustrates the theoretical principle that stereoisomers can have different biological activities. The values are not based on experimental data for this specific compound.

IsomerRelative Orientation of SubstituentsHypothetical Receptor Binding Affinity (Ki, nM)Rationale
(1R, 2S) - transPyridine and Amine on opposite faces15Optimal fit in binding pocket, allowing key interactions.
(1S, 2R) - transPyridine and Amine on opposite faces18Enantiomer of the (1R, 2S) form, similar optimal fit.
(1R, 2R) - cisPyridine and Amine on the same face850Sub-optimal fit due to steric hindrance from cis configuration.
(1S, 2S) - cisPyridine and Amine on the same face920Enantiomer of the (1R, 2R) form, similar sub-optimal fit.

Modulation of the Pyridine Ring Substitution Pattern and its Influence on Interaction Profiles

The pyridine ring is a common heterocycle in approved drugs, valued for its ability to engage in hydrogen bonding and pi-stacking interactions, as well as for its influence on properties like aqueous solubility. nih.gov The substitution pattern on this ring is a key determinant of the molecule's interaction profile. In this compound, the pyridine ring is substituted at two positions.

Position 3 (Connection to Cyclopropane): The connection at the 3-position influences the vector of the cyclopropylamine (B47189) moiety relative to the nitrogen atom in the pyridine ring.

Position 6 (Bromo-substituent): The bromine atom significantly impacts the electronic properties of the ring. As a halogen, it is an electron-withdrawing group, which can influence the basicity of the pyridine nitrogen. It can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design.

Modifying the pyridine ring offers a clear path for SAR exploration. Replacing the bromine atom with other groups (e.g., chlorine, fluorine, methyl, cyano) would systematically alter the steric and electronic properties of the molecule. nih.gov Such modifications can fine-tune the compound's binding affinity and selectivity. For instance, studies on other pyridine-based compounds have shown that both the type and position of substituents can dramatically affect biological activity. nih.govebi.ac.uk

Table 2: Hypothetical SAR of Pyridine Ring Modifications This table illustrates potential outcomes of modifying the pyridine ring based on general medicinal chemistry principles. The values are hypothetical.

Compound Modification (at position 6)Substituent PropertiesHypothetical Activity (IC50, nM)Rationale
-Br (Bromo)Electron-withdrawing, moderate size, halogen bond donor50Baseline compound.
-Cl (Chloro)Electron-withdrawing, smaller size45Slightly better fit in a sterically constrained pocket.
-F (Fluoro)Strongly electron-withdrawing, very small120May alter key electronic interactions or hydrogen bonding network.
-CH3 (Methyl)Electron-donating, lipophilic250Alters electronics and may introduce steric clash.
-CF3 (Trifluoromethyl)Strongly electron-withdrawing, lipophilic75Maintains electron-withdrawing nature but with different steric/lipophilic profile.

Influence of the Amine Group Modifications on Molecular Interactions

The primary amine (-NH2) group on the cyclopropane ring is a critical functional group, likely serving as a key interaction point with a biological target. Amines are common in pharmaceuticals and can participate in several types of important interactions. numberanalytics.com

Hydrogen Bonding: As a primary amine, the -NH2 group has two hydrogen atoms that can act as hydrogen bond donors (HBD) and a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor (HBA). stereoelectronics.org

Ionic Interactions: At physiological pH, the amine group is likely to be protonated (-NH3+), allowing it to form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site. nih.gov

To probe the role of this group, medicinal chemists can synthesize a variety of analogues. biomedres.us For example, converting the primary amine to a secondary (e.g., -NHCH3) or tertiary amine would alter its hydrogen bond donating capacity and steric profile. Acylating the amine to form an amide (-NHC(O)CH3) would neutralize its basicity, preventing protonation and removing its ability to form ionic bonds, while also changing its H-bonding characteristics. stereoelectronics.org A significant loss of activity upon conversion to an amide would strongly suggest that the ionic interaction is crucial for molecular recognition. stereoelectronics.org

Conformational Analysis and its Correlation with Activity

The relative orientation of these two rings can drastically alter the molecule's shape and its ability to fit into a binding site. biomedres.us Computational and experimental methods (like NMR spectroscopy) are used to understand the conformational preferences of a molecule. fiveable.me It is a well-established principle in drug design that the biologically active conformation—the shape the molecule adopts when bound to its target—is not necessarily the lowest energy conformation in solution. researchgate.net A molecule may adopt a higher energy state to achieve optimal interactions within a binding pocket, and the energy cost of this reorganization must be offset by the favorable energy of binding. researchgate.netnih.gov Therefore, understanding the conformational landscape is essential for rational drug design. ijpsr.com

Strategies for Lead Optimization through Systematic Chemical Design

Lead optimization is the process of refining a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). patsnap.com For this compound, a systematic optimization strategy would integrate the SAR principles discussed above. numberanalytics.com

A typical lead optimization campaign would involve several parallel strategies: danaher.com

Core Structure Modification:

Scaffold Hopping: Replacing the pyridine or cyclopropane core with other ring systems (bioisosteres) to explore new intellectual property space and improve properties. patsnap.comnumberanalytics.com For example, the cyclopropane might be replaced with a cyclobutane, or the pyridine with a different heterocycle.

Systematic Substituent Modification:

Pyridine Ring: Synthesizing a matrix of compounds by varying the substituent at the 6-position (e.g., H, F, Cl, Me, OMe, CN) to fine-tune electronic and steric properties.

Amine Group: Creating a small library of amine modifications (secondary, tertiary, amides, sulfonamides) to probe the key interactions and modulate properties like pKa and lipophilicity.

Stereochemical Exploration:

Synthesizing and testing individual stereoisomers (cis vs. trans, and the respective enantiomers) to identify the most active and selective isomer.

Property-Based Design:

Using computational models to predict how modifications will affect ADMET properties. For example, adding polar groups can increase solubility, while removing metabolically liable sites can improve half-life. researchgate.net

This iterative process of design, synthesis, and testing, guided by an evolving understanding of the compound's SAR, is the fundamental strategy for developing a promising lead compound into a clinical candidate. danaher.comnih.gov

Computational and Theoretical Chemical Investigations of 2 6 Bromopyridin 3 Yl Cyclopropan 1 Amine

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those based on Density Functional Theory (TUE), are fundamental to modern computational chemistry. DFT methods offer a balance between accuracy and computational cost, making them suitable for studying the electronic properties of medium-sized organic molecules such as 2-(6-bromopyridin-3-yl)cyclopropan-1-amine. These calculations can elucidate the electronic structure and predict the reactivity of the molecule.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can determine the distribution of electrons within this compound, identifying regions of high and low electron density. This is crucial for understanding its reactivity and intermolecular interactions.

Key parameters obtained from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Dipole Moment2.8 DQuantifies the overall polarity of the molecule, influencing its solubility and interaction with polar environments.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

DFT calculations are instrumental in predicting the reactivity of different sites within a molecule and elucidating the mechanisms of chemical reactions. For this compound, this involves identifying the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, derived from DFT, visualize the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the amino group would be expected to be electron-rich, while the hydrogen atoms of the amino group and the carbon atom attached to the bromine would be electron-deficient.

Furthermore, DFT can be used to model reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, providing insights into the feasibility and kinetics of potential reactions, such as N-alkylation or acylation of the amine group, or cross-coupling reactions at the bromine-substituted position. unimib.it

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules.

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation of single bonds. Understanding this conformational landscape is critical, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a target.

Conformational searches can be performed using molecular mechanics or quantum mechanical methods to identify low-energy conformations. Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the molecule, providing a picture of its flexibility and the transitions between different conformational states.

To investigate the potential biological targets of this compound, molecular docking and molecular dynamics simulations are powerful tools. These methods predict how a ligand (the small molecule) might bind to the active site of a protein.

Molecular docking algorithms place the ligand in various orientations and conformations within the binding site of a target protein and score the interactions. This can identify plausible binding modes and estimate the binding affinity. For instance, if this compound were being investigated as an inhibitor of a specific enzyme, docking could reveal key hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom that contribute to binding. mdpi.com

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to gain a more detailed understanding of the dynamic interactions between the ligand and the protein over time.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.5A lower binding energy suggests a more favorable interaction between the ligand and the protein.
Key Interacting ResiduesAsp145, Lys72, Phe80Identifies the specific amino acids in the binding site that form important contacts with the ligand.
Types of InteractionsHydrogen bond with Asp145, Halogen bond with the backbone carbonyl of Phe80, Hydrophobic interaction with Lys72.Describes the nature of the forces stabilizing the ligand-protein complex.

Note: The data presented in this table are for illustrative purposes and are based on a hypothetical docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. mdpi.com

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to create a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model would allow for the virtual screening of a large library of related compounds to prioritize the synthesis of those with the highest predicted activity.

Advanced Research Applications and Future Perspectives

Development of Chemical Probes for Investigating Molecular Pathways

The distinct structure of 2-(6-bromopyridin-3-yl)cyclopropan-1-amine makes it an attractive scaffold for the design of chemical probes. The primary amine group provides a convenient handle for the introduction of reporter tags, such as fluorophores or biotin, which are essential for tracking the molecule's interactions within a biological system. Furthermore, the bromine atom on the pyridine (B92270) ring can be exploited for photoaffinity labeling, a powerful technique to identify the protein targets of a small molecule.

The cyclopropylamine (B47189) moiety is a known pharmacophore in several enzyme inhibitors, particularly those targeting monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1). By modifying the core structure of this compound, it is plausible to develop selective probes for these or other enzymes, enabling a deeper understanding of their roles in cellular signaling pathways. The development of such probes would facilitate the elucidation of complex biological processes and could aid in the validation of new drug targets.

Exploration of the this compound Scaffold in Chemical Libraries

The this compound scaffold holds considerable promise for its inclusion in chemical libraries for high-throughput screening. Its rigid, three-dimensional structure, conferred by the cyclopropane (B1198618) ring, is a desirable feature in modern drug discovery, as it can lead to higher binding affinity and selectivity for protein targets. The presence of multiple functional groups—the amine, the pyridine nitrogen, and the bromo substituent—allows for diverse chemical modifications, enabling the generation of a large library of analogs with varied physicochemical properties.

The creation of a focused library based on this scaffold would be a valuable resource for screening against a wide range of biological targets. The insights gained from such screening campaigns could accelerate the discovery of new lead compounds for various diseases. The structural uniqueness of the scaffold increases the likelihood of identifying novel biological activities that are not accessible with more conventional, flatter aromatic structures.

Emerging Synthetic Strategies for Structurally Related Chemical Entities

While the synthesis of this compound itself can be achieved through established methods, there is ongoing research into more efficient and versatile synthetic routes for structurally related compounds. Recent advances in transition-metal catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions, offer new avenues for the functionalization of the bromopyridine ring. These methods would allow for the rapid introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating the exploration of the structure-activity relationships of the resulting analogs.

Furthermore, novel strategies for the stereoselective synthesis of substituted cyclopropylamines are emerging. These methods, which often employ chiral catalysts or auxiliaries, would enable the preparation of enantiomerically pure forms of this compound and its derivatives. Access to single enantiomers is crucial for understanding the specific interactions of these compounds with their biological targets and for the development of safer and more effective therapeutic agents.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique electronic and structural properties of this compound open up intriguing possibilities at the interface of chemical biology and material science. The pyridine ring, with its electron-withdrawing bromine atom, can participate in various non-covalent interactions, such as halogen bonding and π-stacking. These interactions could be harnessed to design self-assembling systems or to create novel biomaterials with tailored properties.

In the realm of material science, the incorporation of this scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting catalytic or photophysical properties. The primary amine can serve as a versatile building block for polymerization or for coordination to metal centers. The potential for creating functional materials with tunable properties through the chemical modification of this scaffold is an exciting area for future research.

Design Principles for Next-Generation Chemical Scaffolds

The study of this compound and its analogs can provide valuable insights into the design principles for next-generation chemical scaffolds. The combination of a rigid, three-dimensional element (the cyclopropane ring) with a functionalizable aromatic system (the bromopyridine ring) represents a powerful strategy for creating molecules with high target affinity and specificity. The lessons learned from the exploration of this scaffold can inform the design of new molecular architectures with improved drug-like properties.

Future design efforts will likely focus on optimizing the balance between rigidity and flexibility, as well as on fine-tuning the electronic properties of the scaffold to maximize its interactions with biological targets. The use of computational modeling and machine learning will undoubtedly play a crucial role in guiding these design efforts, enabling the more rapid and efficient discovery of novel chemical entities with therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.